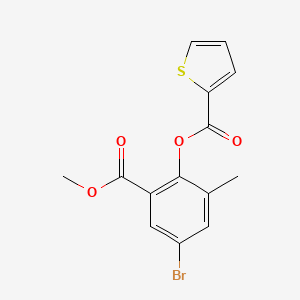
Sulfanylidene(thiophosphorosoimino)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylidene(thiophosphorosoimino)methane is an organosulfur compound characterized by the presence of sulfur and nitrogen bonds. Compounds with sulfur-nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanylidene(thiophosphorosoimino)methane typically involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This method is highly efficient as it does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic routes and substantially reducing waste generation .
Industrial Production Methods
In industrial settings, the preparation of this compound can be achieved through similar oxidative coupling processes, ensuring scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanylidene(thiophosphorosoimino)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS) and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products
The major products formed from these reactions include sulfenamides, sulfinamides, and sulfonamides, which are widely used in pharmaceuticals, pesticides, and polymer industries .
Wissenschaftliche Forschungsanwendungen
Sulfanylidene(thiophosphorosoimino)methane has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and discovery.
Industry: Utilized in the production of polymers and agrochemicals.
Wirkmechanismus
The mechanism by which Sulfanylidene(thiophosphorosoimino)methane exerts its effects involves the formation of sulfur-nitrogen bonds through oxidative coupling . The molecular targets and pathways involved in its action are primarily related to its ability to interact with various biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Sulfanylidene(thiophosphorosoimino)methane include sulfenamides, sulfinamides, and sulfonamides . These compounds also contain sulfur-nitrogen bonds and are widely used in similar applications .
Uniqueness
What sets this compound apart is its unique structure, which allows for efficient synthesis and diverse applications without the need for additional pre-functionalization steps . This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
25756-86-9 |
|---|---|
Molekularformel |
CNPS2 |
Molekulargewicht |
121.13 g/mol |
IUPAC-Name |
sulfanylidene(thiophosphorosoimino)methane |
InChI |
InChI=1S/CNPS2/c4-1-2-3-5 |
InChI-Schlüssel |
QDJJNMSCEYGKPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NP=S)=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


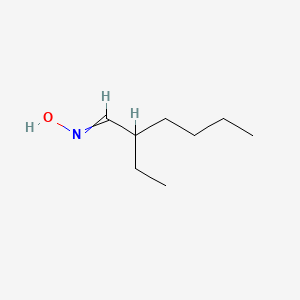

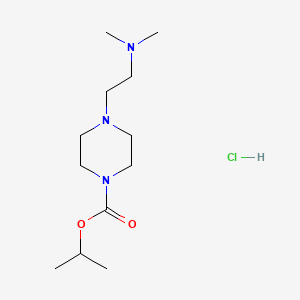
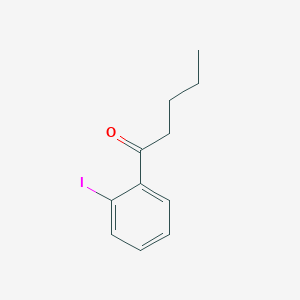
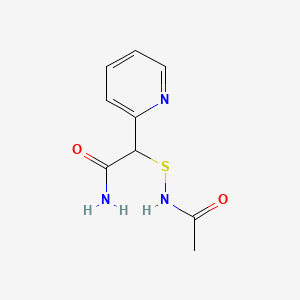
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
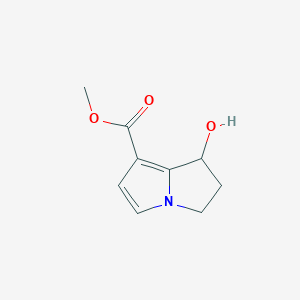
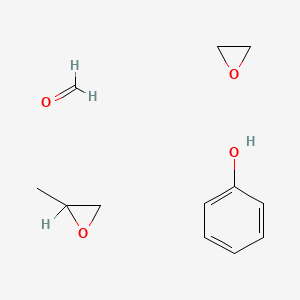
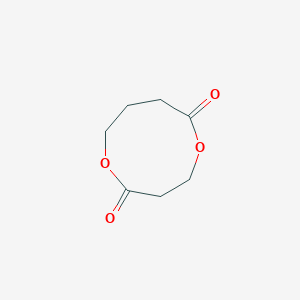
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
